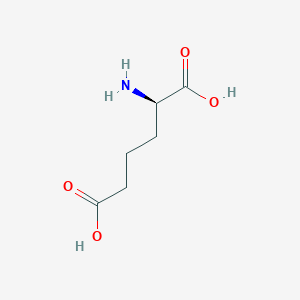

D-2-aminoadipic acid

Description

Propriétés

IUPAC Name |

(2R)-2-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFNHCXNCRBQI-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227062 | |

| Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7620-28-2 | |

| Record name | D-α-Aminoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7620-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007620282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, 2-amino-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

D-2-aminoadipic Acid in Metabolic Pathways and Biochemical Processes

Lysine Metabolism and Catabolism

Lysine, an essential amino acid, undergoes catabolism primarily in the liver, with its degradation pathway involving several key enzymatic steps and intermediates, including 2-aminoadipic acid frontiersin.orgnih.govnih.gov.

Intermediary Role in Lysine Biosynthesis and Degradation Pathways

2-Aminoadipic acid serves as a crucial metabolite and a stable byproduct in the principal biochemical pathway of lysine metabolism and degradation nih.govhmdb.caresearchgate.nethmdb.ca. In humans and other animals, the saccharopine pathway is a major route for lysine catabolism, which occurs within the mitochondria nih.govfamiliasga.com. This pathway converts lysine into intermediates that eventually feed into the tricarboxylic acid (TCA) cycle frontiersin.orgnih.gov. While the literature consistently identifies 2-aminoadipic acid as a key intermediate in lysine degradation, it specifies that the L-enantiomer (L-2-AAA) is the form that appears during these processes ebi.ac.uk. The D-enantiomer, conversely, is found as a component of certain antibiotics, and its specific roles in human lysine metabolism are less clearly defined ebi.ac.uk.

Enzymatic Reactions Involved in Formation and Degradation

The catabolism of lysine to 2-aminoadipic acid involves a series of enzymatic reactions, primarily localized within the mitochondria frontiersin.orgfamiliasga.com.

The initial step in the mitochondrial ε-deamination pathway of lysine degradation is catalyzed by L-lysine-ketoglutarate reductase (LKR), which is part of the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS) familiasga.comnih.govfamiliasga.com. LKR condenses L-lysine with α-ketoglutarate, utilizing NADPH, to form saccharopine frontiersin.orgnih.govfamiliasga.comnih.govfamiliasga.comfrontiersin.orgwikipedia.org. This reaction is considered the first committed and potentially rate-limiting step in lysine degradation nih.govfamiliasga.com. LKR activity is notably high in liver mitochondria and can be modulated by various compounds, including saccharopine and α-aminoadipate researchgate.net.

Following the formation of saccharopine, the enzyme saccharopine dehydrogenase (SDH), also a domain of AASS, catalyzes its hydrolysis. SDH oxidizes saccharopine, using NAD(P)+, to produce glutamate and 2-aminohexanedioic semialdehyde (AASA) frontiersin.orgnih.govfamiliasga.comnih.govfamiliasga.comfrontiersin.orgresearchgate.net. Subsequently, AASA is converted to 2-aminoadipic acid by the enzyme 2-aminoadipic semialdehyde dehydrogenase (AASADH), also known as ALDH7A1 frontiersin.orgnih.govfamiliasga.comfrontiersin.orgbiocrates.com. AASADH has been shown to exhibit dual localization in both cytosolic and mitochondrial compartments familiasga.com.

The degradation of 2-aminoadipic acid is critically mediated by the enzyme complex that includes Dehydrogenase E1 and Transketolase Domain-Containing 1 (DHTKD1) nih.govbioscientifica.comfrontiersin.orgresearchgate.net. DHTKD1 is a component of the 2-oxoadipate dehydrogenase complex (OADHC) and catalyzes the decarboxylation of 2-oxoadipate, a metabolite derived from 2-AAA, into glutaryl-CoA frontiersin.orgresearchgate.netwikipedia.orgtandfonline.comnih.gov. Mutations or deficiencies in DHTKD1 impair this crucial step, leading to the accumulation of upstream metabolites, including 2-aminoadipic acid and 2-oxoadipate hmdb.cahmdb.cawikipedia.orgtandfonline.comnih.govmdpi.com. Consequently, DHTKD1 plays a significant role in regulating cellular 2-AAA levels, with its functional integrity directly influencing these concentrations nih.govbioscientifica.comfrontiersin.org.

Table 1: Key Enzymes in the Lysine Degradation Pathway Leading to 2-Aminoadipic Acid

| Enzyme | Reaction Catalyzed | Cellular Location | Key Role in 2-AAA Formation/Degradation |

| L-lysine-ketoglutarate reductase (LKR) | L-lysine + α-ketoglutarate + NADPH → Saccharopine + NADP+ + H2O | Mitochondria | First step in saccharopine pathway; condenses lysine with α-ketoglutarate. |

| Saccharopine dehydrogenase (SDH) | Saccharopine + NAD(P)+ + H2O → 2-aminohexanedioic semialdehyde (AASA) + Glutamate + NAD(P)H | Mitochondria | Converts saccharopine to AASA. |

| 2-aminoadipic semialdehyde dehydrogenase (AASADH) | 2-aminohexanedioic semialdehyde (AASA) + NAD(P)+ → 2-aminoadipic acid (2-AAA) + NAD(P)H + H+ | Mitochondria/Cytosol | Oxidizes AASA to 2-AAA. |

| DHTKD1 (part of OADHC) | 2-oxoadipate + NAD(P)+ → Glutaryl-CoA + CO2 + NAD(P)H | Mitochondria | Catalyzes decarboxylation of 2-oxoadipate (derived from 2-AAA). Crucial for 2-AAA catabolism. |

Saccharopine dehydrogenase and 2-aminoadipic semialdehyde dehydrogenase

Connection to Pyrimidine and Purine Metabolism

While the primary metabolic role of 2-aminoadipic acid is linked to lysine catabolism, some broader metabolomic studies have noted its presence alongside metabolites involved in pyrimidine and purine metabolism. For instance, in certain experimental conditions, 2-aminoadipic acid was identified among metabolites associated with changes in purine metabolism mdpi.com. Other research has indicated that metabolites from pyrimidine pathways, such as orotic acid, and purine metabolism, like uridine, are part of metabolic signatures distinguishing different physiological states, such as types of heart failure nih.gov. However, direct functional connections or specific metabolic interconversions between 2-AAA and pyrimidine or purine pathways are not extensively detailed in the provided literature.

Table 2: Metabolic Fate of 2-Aminoadipic Acid

| Intermediate/Product | Reaction/Process | Pathway/Cycle Entry Point |

| 2-aminoadipic acid (2-AAA) | Transamination with α-ketoglutarate | |

| 2-ketohexanedioic acid | Decarboxylation (catalyzed by a dehydrogenase enzyme) | |

| Acetyl-CoA | Enters the Tricarboxylic Acid (TCA) Cycle | TCA Cycle |

| Glutaryl-CoA | Formed from 2-oxoadipate (derived from 2-AAA) via DHTKD1 | TCA Cycle |

Compound List

2-aminoadipic acid (2-AAA)

D-2-aminoadipic acid (D-2-AAA)

L-2-aminoadipic acid (L-2-AAA)

Lysine

α-ketoglutarate

Saccharopine

2-aminohexanedioic semialdehyde (AASA)

2-ketohexanedioic acid

Glutamate

Acetyl-CoA

Glutaryl-CoA

L-lysine-ketoglutarate reductase (LKR)

Saccharopine dehydrogenase (SDH)

2-aminoadipic semialdehyde dehydrogenase (AASADH/ALDH7A1)

Dehydrogenase E1 and Transketolase Domain-Containing 1 (DHTKD1)

2-oxoadipate dehydrogenase complex (OADHC)

Orotic acid

Uridine

Neurobiological and Neuropathological Research of D-2-aminoadipic Acid

Neurotransmitter and Neuromodulatory Functions

D-2-aminoadipic acid, a derivative of the essential amino acid lysine, demonstrates notable effects on neurotransmission, primarily through its interaction with excitatory amino acid receptors and its influence on the production of kynurenic acid.

Interaction with Excitatory Amino Acid Receptors

D-2-AAA's engagement with excitatory amino acid receptors, particularly those responsive to glutamate, underscores its role in modulating neuronal excitability.

A substantial body of research has established this compound as an antagonist of N-methyl-D-aspartate (NMDA) receptors. hmdb.canp-mrd.org The D-isomer, also referred to as d-α-aminoadipate (DAA), has been shown to inhibit neuronal depolarizations evoked by NMDA, while displaying minimal effects on responses triggered by other glutamate receptor agonists like kainate or quisqualate. nih.gov This selective antagonism highlights the specificity of D-2-AAA for the NMDA receptor subtype. nih.gov The ability of D-2-AAA and related compounds to displace radiolabeled ligands from the NMDA receptor recognition site further solidifies its classification as a competitive antagonist. oup.com The development of synthetic derivatives of 2-amino-adipic acid, such as those with a C5-tetrazole substitution, has yielded new compounds with selective antagonism towards NMDA receptors, demonstrating the potential for creating ligands that can target specific NMDA receptor populations, such as synaptic versus extra-synaptic receptors. researchgate.netcornell.edu

The interaction of this compound extends to metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors involved in modulating synaptic transmission and neuronal excitability. researchgate.net While the primary focus has been on its NMDA receptor antagonism, research into conformationally restricted analogs of 2-aminoadipic acid has led to the development of selective agonists for the mGlu2 receptor subtype. researchgate.net This suggests that the 2-aminoadipic acid scaffold can be modified to target different classes of glutamate receptors. Furthermore, a bioisostere of 2-aminoadipic acid, known as homo-AMPA, has been developed and shown to be a potent and selective agonist at the mGluR6 receptor, although it also exhibits weak NMDA receptor antagonist activity. nih.gov

This compound's influence on neurotransmission is not limited to direct receptor interaction; it also affects the dynamics of glutamate and aspartate, the primary excitatory neurotransmitters in the central nervous system. As a structural homolog of glutamate, this compound can be taken up by glutamate transporters. jneurosci.org However, unlike substrates that are subsequently released, this compound does not appear to evoke a significant increase in the ambient levels of glutamate in synaptosomal preparations. nih.gov L-aspartate has been proposed as a neurotransmitter at photoreceptor synapses, and DL-α-aminoadipate can block the effects of both the endogenous transmitter and exogenously applied L-aspartate on horizontal cells in the retina, suggesting an interaction with the same postsynaptic receptors. pnas.org D-aspartate, an enantiomer of L-aspartate, can activate NMDA receptors and also trigger the release of L-glutamate through the presynaptic activation of NMDA, AMPA/kainate, and mGlu5 receptors. frontiersin.org

Modulation of Metabotropic Glutamate Receptors (mGluRs)

Inhibition of Kynurenic Acid Production

Beyond its direct receptor interactions, this compound has been shown to inhibit the production of kynurenic acid. hmdb.canp-mrd.orgbevital.no Kynurenic acid is an endogenous antagonist of all ionotropic glutamate receptors and the α7-nicotinic acetylcholine receptor, playing a crucial neuroprotective role. nih.gov The L-isomer of aminoadipic acid, L-α-aminoadipic acid, has been demonstrated to inhibit the formation of kynurenic acid in brain tissue slices and in the hippocampus of freely moving rats. sigmaaldrich.com This inhibition of a broad-spectrum antagonist suggests that this compound can indirectly enhance excitatory neurotransmission by reducing the levels of an endogenous inhibitor.

Gliotoxic Mechanisms and Astrocytic Interactions

A significant aspect of this compound's neurobiological profile is its specific toxicity towards astrocytes, a type of glial cell crucial for neuronal support and function. The L-isomer, L-α-aminoadipic acid (L-AAA), is a well-established gliotoxin. jneurosci.org This gliotoxicity is stereospecific, with the L-isomer being significantly more potent than the D-isomer. jneurosci.org

This compound in Neurological and Psychiatric Disorders

This compound (D-2-AAA) is an intermediate in the metabolic pathways of the amino acids lysine and tryptophan. wikipedia.org Alterations in the levels of this compound have been increasingly linked to a variety of neurological and psychiatric conditions.

Associations with Cognitive Impairment and Neurocognitive Recovery

Recent research has highlighted a significant association between elevated levels of 2-aminoadipic acid (2-AAA), which includes the D-isomer, and cognitive deficits. frontiersin.org Specifically, increased levels of 2-AAA are linked to impaired cognitive function in older adults, including those with mild cognitive impairment. frontiersin.org

A notable area of investigation is its role in postoperative delayed neurocognitive recovery (dNCR), a condition characterized by a decline in cognitive function after surgery and anesthesia. frontiersin.orgnih.gov Studies have found that higher preoperative serum levels of 2-AAA are associated with the presence and severity of dNCR. frontiersin.org In fact, preoperative 2-AAA levels have been identified as a potential biomarker to predict the risk of developing dNCR. frontiersin.orgsciengine.commatilda.science The direct toxicity of 2-AAA to astrocytes, a type of glial cell in the brain, may contribute to neuronal damage and subsequent cognitive impairment. frontiersin.org

| Biomarker | Association with dNCR | Predictive Value |

| Preoperative Serum 2-Aminoadipic Acid | Associated with increased presence and severity of dNCR. frontiersin.org | Potential predictive biomarker for dNCR. frontiersin.orgsciengine.comnih.gov |

| Preoperative Serum Oxaloacetate | Associated with increased presence and severity of dNCR. frontiersin.orgnih.gov | Potential predictive biomarker for dNCR. frontiersin.orgnih.gov |

Implications in Alzheimer's Disease and Schizophrenia

Elevated levels of 2-aminoadipic acid have been identified in individuals with Alzheimer's disease. frontiersin.orgnih.govbiocrates.com Research suggests that metabolic network failures are a key aspect of Alzheimer's pathology, and 2-AAA is among the metabolites found at altered concentrations in patients. biocrates.comocl-journal.org Specifically, studies have reported increased levels of 2-aminoadipic acid in the plasma of individuals with Alzheimer's disease and mild cognitive impairment. ocl-journal.org The link between metabolic abnormalities in the brain and neurodegenerative diseases like Alzheimer's is an active area of research. nih.gov

In the context of schizophrenia, a severe mental disorder affecting emotion, perception, and behavior, disturbances in amino acid levels are considered part of its pathophysiology. elsevier.es Large-scale studies have linked elevated 2-AAA levels to schizophrenia. nih.govfrontiersin.org The dysfunction of N-methyl-D-aspartate (NMDA) receptors, which are modulated by D-amino acids, is believed to play a critical role in the development of schizophrenia. mdpi.com

Relevance to Bipolar Disorder and Subarachnoid Hemorrhage

Research has also implicated 2-aminoadipic acid in bipolar disorder, a mental health condition characterized by extreme mood swings. nih.gov Metabolomic studies have identified α-aminoadipate as a potential biomarker for bipolar disorder. jci.org Elevated levels of kynurenic acid, a metabolite of tryptophan, are found in the cerebrospinal fluid of patients with bipolar disorder, and the metabolic pathway of tryptophan intersects with that of lysine, which involves 2-aminoadipic acid. nih.govmdpi.com

Furthermore, in cases of aneurysmal subarachnoid hemorrhage (aSAH), a type of stroke caused by bleeding into the space surrounding the brain, increased levels of 2-aminoadipic acid in the cerebrospinal fluid are associated with poor functional outcomes. nih.govresearchgate.net One study found a strong correlation between high levels of 2-aminoadipic acid on day 10 post-hemorrhage and a worse outcome. researchgate.netacs.org

Role in 2-Aminoadipic Aciduria and 2-Oxoadipic Aciduria

2-Aminoadipic aciduria and 2-oxoadipic aciduria are rare, autosomal recessive metabolic disorders resulting from the body's inability to properly break down lysine and tryptophan. wikipedia.org This leads to the accumulation of 2-aminoadipic acid and 2-oxoadipic acid in the blood and urine. wikipedia.orghmdb.ca

The clinical presentation of these disorders is highly variable. orpha.net Over half of the individuals diagnosed with this metabolic condition are asymptomatic. nih.govmetabolicsupportuk.org When symptoms do occur, they can range from mild to severe and may include:

Developmental delay nih.govorpha.netmedicoverhospitals.in

Intellectual disability nih.govorpha.netmedicoverhospitals.in

Seizures nih.govmedicoverhospitals.inontosight.ai

Muscle weakness and poor muscle tone (hypotonia) nih.govmetabolicsupportuk.orgmedicoverhospitals.in

Difficulties with coordination (ataxia) nih.govmetabolicsupportuk.org

Behavioral issues such as hyperactivity metabolicsupportuk.orgmedicoverhospitals.in

| Symptom | Associated Disorder |

| Developmental Delay | 2-Aminoadipic and 2-Oxoadipic Aciduria nih.govorpha.netmedicoverhospitals.in |

| Intellectual Disability | 2-Aminoadipic and 2-Oxoadipic Aciduria nih.govorpha.netmedicoverhospitals.in |

| Seizures | 2-Aminoadipic and 2-Oxoadipic Aciduria nih.govmedicoverhospitals.inontosight.ai |

| Hypotonia | 2-Aminoadipic and 2-Oxoadipic Aciduria nih.govmetabolicsupportuk.orgmedicoverhospitals.in |

| Ataxia | 2-Aminoadipic and 2-Oxoadipic Aciduria nih.govmetabolicsupportuk.org |

The genetic basis for 2-aminoadipic and 2-oxoadipic aciduria has been identified as mutations in the DHTKD1 gene. wikipedia.orgnih.govnih.gov This gene is located on chromosome 10p14 and encodes a component of the 2-oxoadipate dehydrogenase complex, an enzyme crucial for the breakdown of 2-oxoadipate. wikipedia.org Mutations in DHTKD1 disrupt this process, leading to the accumulation of 2-aminoadipic acid and 2-oxoadipate. wikipedia.orgnih.gov The inheritance pattern is autosomal recessive, meaning an individual must inherit a mutated copy of the gene from both parents to be affected. wikipedia.orgmetabolicsupportuk.org

Clinical Symptoms and Variability

Potential Neuroprotective Effects

This compound (D-2-AAA), a derivative of lysine metabolism, has garnered attention in neurobiological research for its potential neuroprotective properties, primarily through its interaction with the glutamatergic system. Excessive glutamate, an excitatory neurotransmitter, can lead to excitotoxicity, a process implicated in various neurological disorders. D-2-AAA is recognized as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. plos.orgtargetmol.com By blocking this receptor, D-2-AAA can mitigate the neurotoxic cascade triggered by excessive glutamate release. plos.org

Mechanism of Action: NMDA Receptor Antagonism

The neuroprotective effects of this compound are largely attributed to its role as a competitive antagonist at the glutamate binding site of the NMDA receptor. nih.govnih.gov The NMDA receptor is a crucial component in synaptic transmission and plasticity; however, its overactivation allows for an excessive influx of calcium ions (Ca2+) into neurons. plos.orgfrontiersin.org This calcium overload activates a series of intracellular enzymatic pathways that lead to neuronal damage and cell death. frontiersin.org D-2-AAA, by competing with glutamate, prevents the activation of the NMDA receptor, thereby reducing this detrimental calcium influx. nih.govfrontiersin.org

Research has identified this compound as one of the early compounds that helped differentiate the NMDA receptor from other glutamate receptor subtypes. nih.gov Its ability to selectively inhibit NMDA-evoked responses without significantly affecting those induced by kainate or quisqualate was a pivotal discovery in understanding glutamatergic neurotransmission. nih.gov

Evidence from Preclinical Studies

Preclinical research provides evidence for the neuroprotective potential of this compound in various models of neuronal injury.

Retinal Neuroprotection:

In models of acute ocular hypertension, a condition that can lead to glaucomatous neurodegeneration, α-aminoadipic acid (a mixture of D- and L-isomers) has demonstrated protective effects on retinal ganglion cells (RGCs). dovepress.comnih.gov Studies have shown that treatment with α-aminoadipic acid can reduce RGC apoptosis and attenuate the increase in tumor necrosis factor-α (TNF-α), a pro-inflammatory cytokine involved in neurodegeneration. dovepress.com This suggests that by inhibiting glial activation and subsequent inflammatory responses, D-2-AAA may help preserve retinal neurons. dovepress.comnih.gov

One study investigating NMDA-induced excitotoxicity in the mouse retina found that pretreatment with α-aminoadipic acid suppressed retinal neuronal cell death. arvojournals.org The number of surviving retinal ganglion cells was significantly higher in the group treated with α-aminoadipic acid compared to the control group. arvojournals.org

Interactive Table: Effect of α-Aminoadipic Acid on Retinal Cell Apoptosis

| Treatment Group | Mean TUNEL-positive cells per visual field (± SD) |

|---|---|

| Control | 0.1 ± 0.3 |

| AOH + PBS | 4.6 ± 0.8 |

| AOH + AAA | 1.7 ± 0.7 |

Data from a study on acute ocular hypertension (AOH) demonstrating that α-aminoadipic acid (AAA) treatment reduces the number of apoptotic (TUNEL-positive) cells in the retina compared to the phosphate-buffered saline (PBS) control group. nih.gov

Ischemic Stroke Models:

In the context of cerebral ischemia, where excessive glutamate release is a key pathological event, the antagonistic action of this compound on NMDA receptors is considered a potential therapeutic strategy. plos.org While direct studies on D-2-AAA are part of a broader investigation into NMDA antagonists, the principle of blocking excitotoxicity is well-established. For instance, research on the neuroprotective effects of compounds like Scutellarin and Scutellarein in ischemic models has highlighted the importance of modulating amino acid metabolism, where aminoadipic acid is a key metabolite. plos.org

Furthermore, studies have shown that in the hippocampal CA3 region, which is typically more resistant to ischemic damage than the CA1 region, astrocytes play a neuroprotective role. frontiersin.org The use of L-α-aminoadipic acid to selectively damage astrocytes led to delayed neuronal death in the CA3 region following transient forebrain ischemia, underscoring the importance of glial cells in mitigating excitotoxicity. frontiersin.org This research, while using the L-isomer, points to the intricate role of aminoadipic acid in the context of neuronal protection and glial function.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-2-aminoadipic acid |

| α-aminoadipic acid |

| Glutamate |

| N-methyl-D-aspartate (NMDA) |

| Kainate |

| Quisqualate |

| Calcium |

| Tumor necrosis factor-α (TNF-α) |

| Scutellarin |

| Scutellarein |

| D-serine |

| Glycine |

| L-aspartic acid |

| Cysteic acid |

| Taurine |

| 1-pyrroline-2-carboxylic acid |

| N-acetylhistamine |

| L-2,3-dihydrodipicolinate |

| Pyrrolidonecarboxylic acid |

| Ceramide |

| Dihydroceramide |

| D-2-amino-5-phosphonopentanoic acid (D-AP5) |

| Ifenprodil |

| L-Norleucine |

| Catalase |

| Kynurenic acid |

| (±)-1-amino-1,3-cyclopentane-dicarboxylic acid (ACPD) |

| LY233053 |

| LY274614 |

| D-glutamylglycine |

| Bradykinin |

| Saccharopine |

| L-β-threo-benzyl-aspartate (TBOA) |

| Carbenoxolone |

| Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) (PPADS) |

| (+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate (MK801) |

| 2,3-dihydroxy-6-nitro-7-sulphamoyl-benzo(F)quinoxaline (NBQX) |

| Ceftriaxone |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |

| 6-hydroxydopamine (6-OHDA) |

| Ginsenoside |

| NVP-AAM077 |

| Quinoxaline-2,3-dione |

| Kynurenic acid |

| CNQX |

| DNQX |

| D-aspartate |

| D-glutamate |

| D-alanine |

| Tryptophan |

| Citrulline |

| Sarcosine |

| Aspartic acid |

| Lysine |

| Ketamine |

| Dextromethorphan (DXM) |

| Phencyclidine (PCP) |

| Methoxetamine (MXE) |

| Nitrous oxide (N2O) |

| Pethidine |

| Levorphanol |

| Methadone |

| Dextropropoxyphene |

| Tramadol |

Advanced Methodologies and Analytical Approaches in D-2-aminoadipic Acid Research

Metabolomics and High-Resolution Profiling Techniques

Metabolomics, the comprehensive analysis of metabolites in a biological system, has become an indispensable tool in D-2-AA research. This approach allows for the high-resolution profiling of D-2-AA alongside other related metabolites, offering a broad view of metabolic pathways. These techniques are particularly crucial for identifying biomarkers and understanding metabolic dysregulation.

High-resolution mass spectrometry coupled with liquid chromatography is a primary platform for these studies. This combination enables the precise measurement and identification of D-2-AA in complex biological samples such as plasma, urine, and tissues. Untargeted metabolomics approaches cast a wide net to capture a broad spectrum of metabolites, which can reveal novel biochemical correlations involving D-2-AA. Targeted metabolomics, conversely, provides highly sensitive and specific quantification of D-2-AA and a predefined set of other molecules. This targeted approach is essential for validating biomarkers and for clinical applications where precise concentration measurements are critical. For instance, metabolomic profiling has been instrumental in studying conditions like glutaric aciduria, where D-2-AA levels can be altered.

Chromatographic and Spectrometric Methods

A range of chromatographic and spectrometric methods are foundational for the separation, identification, and quantification of D-2-aminoadipic acid. The selection of a specific method is often dictated by the sample's complexity, the required sensitivity, and the specific goals of the research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for analyzing amino acids, including D-2-AA. This method separates compounds based on their passage through a column containing a stationary phase. For D-2-AA analysis, reversed-phase HPLC is frequently employed. A critical step in many HPLC-based methods for amino acids is derivatization, which enhances their detectability by attaching a molecule that can be easily seen by a detector, such as an ultraviolet (UV) or fluorescence detector. The time it takes for the derivatized D-2-AA to pass through the column, known as its retention time, is used for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the benchmark for the sensitive and specific quantification of this compound in complex biological fluids. This powerful technique links the superior separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry. After separation on the LC column, D-2-AA is ionized and its mass-to-charge ratio is measured. The tandem MS (MS/MS) capability allows for the selection of the D-2-AA parent ion, its fragmentation, and the detection of specific fragment ions, which provides exceptional specificity and minimizes interferences from the sample matrix. This makes LC-MS/MS an ideal platform for clinical chemistry and metabolomics research where accuracy is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly effective method for the analysis of this compound. Because D-2-AA is not naturally volatile, it must first be chemically modified through a process called derivatization to make it suitable for gas chromatography. This involves converting the non-volatile amino acid into a volatile derivative using chemical reagents. Following derivatization, the sample is introduced into the GC, where it is vaporized and separated in a gaseous state before being detected by the mass spectrometer. GC-MS provides excellent separation efficiency and is a highly sensitive and specific method for quantifying D-2-AA, often used in metabolic screening and research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules. While typically less sensitive than mass spectrometry for quantification, NMR is invaluable for confirming the chemical structure of D-2-AA and identifying unknown metabolites in a sample. It works by measuring the magnetic properties of atomic nuclei, providing a unique spectral fingerprint for the molecule. This capability makes NMR a complementary tool in metabolomics, useful for the structural elucidation of novel compounds and for studying metabolic fluxes.

Derivatization Strategies for Analytical Detection

Derivatization is a key chemical strategy employed to enhance the analytical detection of this compound, particularly for HPLC and GC-based methods. This process modifies the chemical structure of D-2-AA to improve its analytical properties, such as its volatility for GC analysis or its detectability for HPLC with UV or fluorescence detectors.

For GC-MS analysis, a two-step derivatization is common, involving esterification of the carboxyl groups followed by acylation of the amino group to create a volatile and thermally stable compound. For HPLC, derivatization aims to attach a "tag" or "label" to the D-2-AA molecule that is either UV-absorbent or fluorescent. Common reagents for this purpose include o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The choice of derivatization agent is critical and depends on the analytical platform, the detector, and the specific requirements of the study.

Table of Analytical Methods for this compound

| Method | Principle | Key Advantages | Common Applications |

| HPLC | Separation in a liquid mobile phase passing through a solid stationary phase column. | Robust, versatile, widely available. | Routine quantification, quality control. |

| LC-MS/MS | Separation by LC followed by ionization and mass analysis for highly specific detection. | High sensitivity, high specificity, suitable for complex matrices. | Clinical diagnostics, metabolomics, research. |

| GC-MS | Separation of volatile derivatives in a gas phase followed by mass analysis. | Excellent chromatographic resolution, high sensitivity. | Metabolic screening, amino acid analysis. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Non-destructive, provides structural elucidation. | Structural confirmation, metabolomics studies. |

Molecular Docking and In Silico Studies

Molecular docking and other in silico methodologies are powerful tools for elucidating the binding mechanisms and potential biological targets of this compound (D-2-AAA). These computational approaches allow researchers to predict the conformation of D-2-AAA within the active site of a protein and to estimate the strength of the interaction, providing insights that guide further experimental validation.

Detailed research has employed these techniques to explore the interactions of 2-aminoadipic acid (2-AAA) with various enzymes and receptors. For instance, computer simulations have been used to investigate the binding of 2-AAA to the β3-adrenergic receptor (β3AR). bioscientifica.com These studies predicted that 2-AAA binds to the extracellular domain of β3AR. bioscientifica.com The structural data for 2-AAA in these simulations were sourced from PubChem, while the structure of β3AR was determined through homologous modeling. bioscientifica.com The molecular docking was carried out using ArgusLab software to calculate the binding affinity. bioscientifica.com

The binding affinity of 2-AAA has been compared across different protein targets. The optimal binding free energy for the interaction between 2-AAA and β3AR was calculated to be -7.35 kcal/mol. bioscientifica.com For comparison, the binding free energy was also calculated for its interaction with aspartate-β-semialdehide dehydrogenase from Streptococcus pneumoniae (spASADH), for which a crystal structure with D-2-AAA exists (PDB code: 3PWS). bioscientifica.com The optimal binding free energy with spASADH was found to be -7.19 kcal/mol. bioscientifica.com A similar calculation for the enzyme aminoadipate aminotransferase (AADAT) resulted in an optimal binding free energy of -7.71 kcal/mol. bioscientifica.com

Binding Free Energies of 2-Aminoadipic Acid with Protein Targets

| Protein Target | Optimal Binding Free Energy (kcal/mol) | Source |

|---|---|---|

| β3-Adrenergic Receptor (β3AR) | -7.35 | bioscientifica.com |

| Aspartate-β-semialdehyde Dehydrogenase (spASADH) | -7.19 | bioscientifica.com |

| Aminoadipate Aminotransferase (AADAT) | -7.71 | bioscientifica.com |

Docking studies on spASADH have been further validated by comparing the computationally generated pose of the inhibitor with its experimentally determined coordinates from X-ray crystallography. nih.gov The docking pose of 2-aminoadipate was found to be oriented similarly to the electron density of the bound inhibitor, with a root-mean-square deviation (RMSD) of 0.46 Å, which is within acceptable limits for validating a docking model. nih.gov These studies confirmed key interactions, noting that the α-carboxylate group of 2-aminoadipate forms hydrogen bonds with residue R245, while the γ-carboxylate interacts with R99 in both the docked and experimental structures. nih.gov

Molecular Docking Details for this compound with spASADH

| Parameter | Details | Source |

|---|---|---|

| Protein Target | Aspartate-β-semialdehyde Dehydrogenase (spASADH) | bioscientifica.comnih.gov |

| PDB Code for Experimental Structure | 3PWS | bioscientifica.com |

| Docking Validation (RMSD) | 0.46 Å | nih.gov |

| Key Interacting Residues | R245, R99 | nih.gov |

In silico studies have also been applied to investigate the interaction of the stereoisomer L-α-aminoadipate with the GluK2 kainate receptor. mcgill.ca These computational docking experiments identified L-α-aminoadipate as a weak partial agonist and predicted that it favors the closed conformation of the agonist-binding domain. mcgill.ca Such computational analyses are instrumental in designing and screening enzymes for metabolic pathways, for example, in the bio-based production of adipic acid from lysine, where 2-aminoadipic acid is an intermediate. researchgate.netplos.org

Future Directions and Research Gaps in D-2-aminoadipic Acid Studies

Elucidation of D-2-Aminoadipic Acid's Dual Roles in Metabolic Health

A significant research gap exists in understanding the paradoxical roles of 2-aminoadipic acid (2-AAA), the racemate form often measured in studies, in metabolic health. On one hand, elevated levels of 2-AAA are strongly associated with an increased risk of developing type 2 diabetes. jci.org Data from the Framingham Heart Study indicated that individuals with the highest levels of 2-AAA had a fourfold greater risk of diabetes over a 12-year follow-up period. nih.gov This has positioned 2-AAA as a predictive biomarker for the disease. jci.orgbevital.no It is also linked to other cardiometabolic risk factors, including dyslipidemia (specifically low HDL cholesterol and high triglycerides), increased body mass index (BMI), and hepatic steatosis. nih.govresearchgate.net

Conversely, experimental studies have revealed a seemingly protective role for 2-AAA. nih.gov In animal models, administration of 2-AAA was shown to lower fasting blood glucose levels. jci.orgbioscientifica.com Further research demonstrated that 2-AAA can promote insulin secretion from pancreatic beta cells in both murine and human islets. nih.govjci.org Studies in diet-induced obese mice found that treatment with 2-AAA led to significant reductions in body weight and fat accumulation. bioscientifica.combioscientifica.com This duality—being a risk marker on one hand and a potential protective agent on the other—is a central puzzle. Future research must focus on disentangling these opposing effects, with a particular need to investigate the specific contributions of the D- and L-isomers, as the biological roles of this compound remain largely undefined. nih.gov

| Observed Role of 2-Aminoadipic Acid (2-AAA) | Key Research Findings | Citations |

| Risk Marker | Associated with a fourfold increased risk of developing type 2 diabetes. | nih.govjci.org |

| Positively correlated with BMI, waist circumference, and visceral fat. | nih.govresearchgate.net | |

| Associated with dyslipidemia (low HDL, high triglycerides). | researchgate.net | |

| Elevated levels linked to mitochondrial dysfunction in diabetic cardiomyopathy. | nih.gov | |

| Protective Agent | Lowers fasting glucose in mice on both standard and high-fat diets. | jci.orgbioscientifica.com |

| Promotes insulin secretion from pancreatic β-cells and human islets. | nih.govjci.org | |

| Reduces body weight and fat accumulation in diet-induced obese mice. | bioscientifica.combioscientifica.com | |

| Alleviates diabetic symptoms in db/db mouse models. | bioscientifica.combioscientifica.com |

Context-Specific Mechanistic Investigations

The conflicting data on 2-AAA's function underscore the need for context-specific mechanistic investigations. nih.gov The effects of 2-AAA may be highly dependent on the physiological or pathological state of the organism. For instance, its protective effects, such as reducing body weight and improving glucose tolerance, were particularly pronounced in mice under high-fat diet conditions. nih.gov This suggests that the metabolic context is a critical determinant of its biological activity.

Future research should explore how genetic predispositions influence the effects of 2-AAA. Mutations in the DHTKD1 gene, for example, lead to an autosomal recessive disorder characterized by the accumulation of 2-aminoadipic and 2-oxoadipic acid. researchgate.net Understanding how this genetic background alters the response to 2-AAA could provide crucial insights. Furthermore, the mechanisms appear to be tissue-specific. In adipose tissue, 2-AAA is suggested to increase energy expenditure by inducing thermogenesis and stimulating lipolysis through the β3-adrenergic receptor (β3AR) signaling pathway. bioscientifica.combioscientifica.com In the pancreas, it directly stimulates insulin secretion. jci.org A significant gap is the lack of isomer-specific studies; it is often unclear whether the observed effects are due to the L-isomer, the D-isomer, or both. Clarifying the distinct mechanisms of each enantiomer in different tissues and metabolic states is a priority. nih.gov

Translational Research for Therapeutic Development

The potential of 2-aminoadipic acid as both a biomarker and a therapeutic agent presents a compelling case for translational research. nih.gov Its identification as a strong, independent predictor of diabetes risk, detectable years before disease onset, offers a clear path for development as a clinical biomarker. jci.orgbevital.no

The therapeutic potential, suggested by animal studies, requires significant further investigation to bridge the gap from preclinical findings to human applications. nih.gov Research showing that 2-AAA can protect against diet-induced obesity and alleviate diabetic symptoms in mice suggests that modulating its levels could be a viable therapeutic strategy. bioscientifica.combioscientifica.com Future research must focus on:

Identifying druggable targets: Elucidating the precise molecular targets through which 2-AAA exerts its effects (e.g., cell surface receptors, intracellular enzymes) is essential for drug development.

Exploring isomer-specific therapy: Given that the L- and D-isomers may have different, or even opposing, effects, developing therapies that can selectively modulate the concentration of one enantiomer might be necessary. The D-enantiomer, for example, is a known component of certain antibiotics, highlighting its distinct biological activities. ebi.ac.uk

Developing modulatory strategies: Research is needed to discover methods to safely and effectively increase or decrease endogenous 2-AAA levels in humans to achieve therapeutic benefits for conditions like obesity and diabetes. bioscientifica.com

| Area of Translational Research | Key Objective | Supporting Evidence/Rationale | Citations |

| Biomarker Development | Validate 2-AAA as a clinical biomarker for early detection of type 2 diabetes risk. | Strong association with incident diabetes in long-term cohort studies. | nih.govjci.org |

| Therapeutic Target Identification | Uncover the specific receptors and pathways that mediate 2-AAA's metabolic effects. | Effects on insulin secretion and adipocyte thermogenesis suggest specific molecular interactions. | jci.orgbioscientifica.combioscientifica.com |

| Isomer-Specific Therapeutics | Investigate the distinct therapeutic potential of this compound versus its L-isomer. | The biological roles of the D-isomer are poorly defined and may differ from the L-isomer. | nih.govebi.ac.uk |

Further Exploration of Neurobiological Mechanisms

While much of the recent focus has been on metabolism, 2-aminoadipic acid also has known neurobiological effects that warrant deeper investigation. It is recognized as a gliotoxic compound, with studies demonstrating that it is directly toxic to astrocytes. frontiersin.org This astrotoxic activity has been used experimentally to create models for studying glial cell function. sigmaaldrich.com The precise mechanisms of this toxicity remain a key research question.

Furthermore, 2-AAA has been implicated in neuroexcitation. It is known to antagonize the N-methyl-D-aspartate (NMDA) receptor and inhibit the production of kynurenic acid, a broad-spectrum antagonist of excitatory amino acid receptors. bevital.nohmdb.ca Recent clinical research also found an association between higher preoperative levels of 2-AAA and delayed neurocognitive recovery after surgery, suggesting a role in cognitive function. frontiersin.org

A critical gap in this area is the differential effect of its stereoisomers. One study on the retina showed that this compound preferentially affected the "off" component of the Müller cell light response, while the L-isomer had different effects, suggesting distinct neurobiological targets for each enantiomer. ebi.ac.uk Future research should aim to:

Clarify the molecular pathways leading to astrocyte toxicity.

Investigate the specific role of this compound in modulating neurotransmitter systems beyond the glutamate pathway.

Explore the link between systemic 2-AAA levels and neurological and cognitive outcomes in various patient populations.

Q & A

Q. How can this compound’s effects on proteolysis be studied in muscle cells?

- Methodological Answer : C2C12 myotubes are treated with 2-AAA under varying nutrient conditions (e.g., high glucose vs. starvation). Proteolysis rates are measured via pulse-chase experiments with ³⁵S-methionine, while mTOR signaling is profiled using Western blotting. CRISPR-Cas9 knockout of lysine-ketoglutarate reductase validates pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.